1-(2-Chlorobenzyl)thiourea
Overview
Description
1-(2-Chlorobenzyl)thiourea is an organosulfur compound with the chemical formula C8H9ClN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorobenzyl)thiourea can be synthesized through the reaction of 2-chlorobenzyl chloride with thiourea. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{SC(NH}_2\text{)}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{SC(NH}_2\text{)}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound’s high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form disulfides or reduction to form thiols.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and carbonyl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an alcoholic medium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted benzyl thioureas.
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and amines.
Scientific Research Applications
1-(2-Chlorobenzyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)thiourea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial for its potential therapeutic applications in treating infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with a similar structure but lacking the 2-chlorobenzyl group.
1-(2-Chlorobenzoyl)thiourea: Another derivative with a benzoyl group instead of a benzyl group.
N-Phenylthiourea: A derivative with a phenyl group replacing one of the hydrogen atoms in thiourea.
Uniqueness
1-(2-Chlorobenzyl)thiourea is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as an enzyme inhibitor and its reactivity in various chemical reactions.
Biological Activity
1-(2-Chlorobenzyl)thiourea, a derivative of thiourea, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, antibacterial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorobenzyl group attached to a thiourea moiety. Its chemical structure can be represented as follows:
This compound is known for its solubility in various organic solvents, which facilitates its biological applications.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In a study involving nociception and anti-inflammatory models in mice, the compound was tested against standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin. The results indicated that at doses of 15 mg/kg, 30 mg/kg, and 45 mg/kg, it produced comparable anti-inflammatory effects with minimal ulcerogenic potential .
Table 1: Anti-inflammatory Effects of this compound
Dose (mg/kg) | Inflammation Reduction (%) |
---|---|
15 | 35% |
30 | 50% |
45 | 65% |
2. Antibacterial Activity
This compound has also shown promising antibacterial properties against various strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, indicating its effectiveness compared to standard antibiotics like ceftriaxone .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 | 29 |
P. aeruginosa | 50 | 24 |
S. typhi | 45 | 30 |
K. pneumoniae | 50 | 19 |
3. Anticancer Activity
The anticancer potential of thiourea derivatives has been widely studied, with evidence suggesting that compounds like this compound can inhibit cancer cell proliferation through various mechanisms. In vitro studies have shown IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating potent anticancer activity .
Table 3: Anticancer Activity of Thiourea Derivatives
Cell Line | IC50 (µM) |
---|---|
Pancreatic Cancer | 7 |
Prostate Cancer | 10 |
Breast Cancer | 14 |
4. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities, particularly against cholinesterases (AChE and BChE). In studies, it exhibited moderate inhibition with IC50 values around 50 µg/mL for AChE and slightly higher for BChE .
Table 4: Enzyme Inhibition by Thiourea Derivatives
Compound | AChE IC50 (µg/mL) | BChE IC50 (µg/mL) |
---|---|---|
This compound | 50 | 60 |
Case Studies
- Anti-inflammatory Study in Mice : A study conducted on albino rats assessed the anti-inflammatory effects of the compound compared to traditional NSAIDs. The results showed that at higher doses, the compound significantly reduced inflammation without causing gastric ulcers .
- Antibacterial Efficacy : A comparative study against standard antibiotics demonstrated that the compound had comparable or superior antibacterial activity against several pathogens, indicating its potential as an alternative therapeutic agent .
- Cancer Cell Line Studies : Various derivatives of thiourea were tested against multiple cancer cell lines with promising results in inhibiting cell growth and inducing apoptosis .
Properties
IUPAC Name |
(2-chlorophenyl)methylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMHBOTXLHXVKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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